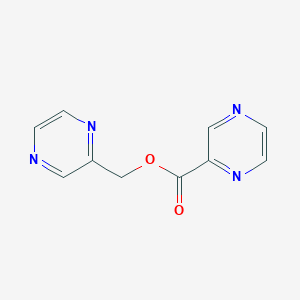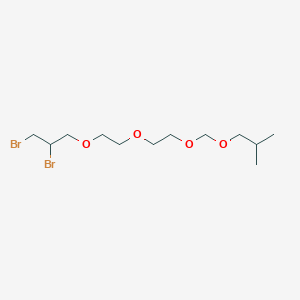![molecular formula C14H12N2O2 B14348150 (2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid CAS No. 91989-91-2](/img/structure/B14348150.png)
(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid is an organic compound that features a pyridine ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid typically involves the condensation of 2-pyridinecarboxaldehyde with 2-aminophenylacetic acid under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and coordination complexes.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for the design of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and catalysts. Its unique structure allows for the modification of physical and chemical properties of materials.
Mechanism of Action
The mechanism of action of (2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, while the acetic acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- **(E)-[(Pyridin-2-yl)methylidene]amino]thiourea
- **2-(Pyridin-2-yl)acetic acid
- **2-Pyridinecarboxaldehyde thiosemicarbazone
Uniqueness
(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid is unique due to its combination of a pyridine ring and an acetic acid moiety. This dual functionality allows for diverse chemical reactivity and potential applications in various fields. Its structural features distinguish it from other similar compounds, providing unique opportunities for research and development.
Properties
CAS No. |
91989-91-2 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-[2-(pyridin-2-ylmethylideneamino)phenyl]acetic acid |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)9-11-5-1-2-7-13(11)16-10-12-6-3-4-8-15-12/h1-8,10H,9H2,(H,17,18) |
InChI Key |
JUSACOCOFCRQTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)N=CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


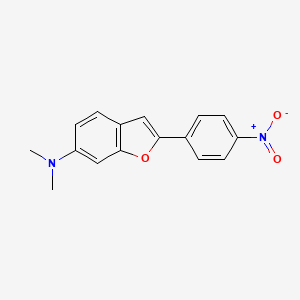
methanone](/img/structure/B14348083.png)
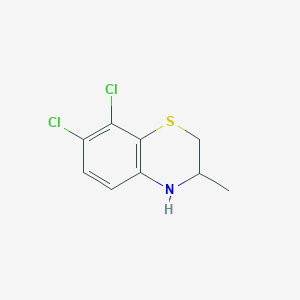
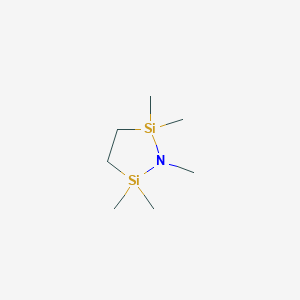
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
![2,2'-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol](/img/structure/B14348100.png)
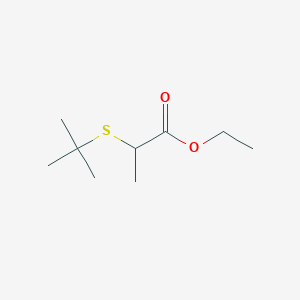
![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)
![Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14348127.png)
![3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B14348135.png)

